molecular formula C5H11FO2S B3097459 2-Methylbutane-1-sulfonyl fluoride CAS No. 1311315-63-5

2-Methylbutane-1-sulfonyl fluoride

Cat. No.: B3097459
CAS No.: 1311315-63-5
M. Wt: 154.21 g/mol
InChI Key: LJDVBOOLADPRQH-UHFFFAOYSA-N
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Description

2-Methylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a 2-methylbutane backbone

Mechanism of Action

Target of Action

2-Methylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . . Therefore, the primary targets of this compound are these specific amino acid residues in proteins.

Mode of Action

Sulfonyl fluorides, including this compound, possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . Upon binding with biological targets, sulfonyl fluorides react with a nucleophile on the target via a process known as sulfur(VI)-fluoride exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

Sulfonyl fluorides are known to be involved in various biochemical processes due to their ability to modify specific amino acid residues in proteins . This can potentially affect a wide range of biochemical pathways depending on the specific proteins that are targeted.

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may have good bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can potentially affect the reactivity of sulfonyl fluorides . They are known for their resistance to hydrolysis under physiological conditions, suggesting they can remain stable in various biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or hydrogen fluoride (HF), under mild conditions . Another method includes the direct fluorosulfonylation of 2-methylbutane using sulfuryl fluoride (SO2F2) or other fluorosulfonylating agents .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutane-1-sulfonyl fluoride is unique due to its branched carbon chain, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications compared to its linear counterparts .

Biological Activity

2-Methylbutane-1-sulfonyl fluoride (CAS No. 1311315-63-5) is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Formula : C5_5H11_{11}FO2_2S
Molecular Weight : 154.21 g/mol
IUPAC Name : this compound
Appearance : Liquid
Storage Temperature : 4 °C

The biological activity of this compound primarily arises from its ability to act as an electrophile, engaging in nucleophilic substitution reactions with various biological targets. This mechanism is characteristic of sulfonyl fluorides, which are known to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their function.

Target Interactions

Sulfonyl fluorides can interact with a range of biological molecules, including enzymes and receptors. Notably, they have been shown to selectively inhibit serine hydrolases, which play critical roles in numerous biochemical pathways.

Biochemical Pathways Affected

The interaction of this compound with biological targets can influence several pathways:

  • Cell Signaling : Modulation of protein activity can alter signaling cascades.
  • Apoptosis Induction : Some studies have indicated that sulfonyl fluorides can induce apoptosis in cancer cells by disrupting key regulatory proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds may cause cell cycle arrest at the G2/M phase.

Case Studies

  • Inhibition of Serine Hydrolases
    A study demonstrated that this compound effectively inhibits serine hydrolases, leading to altered lipid metabolism and potential therapeutic effects in metabolic disorders .
  • Cell Viability Assays
    In vitro assays showed that treatment with this compound resulted in decreased viability of cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Profiling Reactive Functionalities
    Research profiling sulfur(VI) fluorides highlighted the reactivity of this compound as a functional group for chemical biology applications. The study emphasized its utility in probing protein interactions and elucidating biological mechanisms .

Data Tables

Property Value
Chemical FormulaC5_5H11_{11}FO2_2S
Molecular Weight154.21 g/mol
IUPAC NameThis compound
AppearanceLiquid
Storage Temperature4 °C
Biological Activity Effect Observed
Serine Hydrolase InhibitionAltered lipid metabolism
Induction of ApoptosisDecreased cell viability
Cell Cycle Arrest (G2/M phase)Cell proliferation inhibition

Properties

IUPAC Name

2-methylbutane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDVBOOLADPRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-63-5
Record name 2-methylbutane-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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